

Application of Brensocatib in Hidradenitis Suppurativa Research Models: Application Notes and Protocols

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Compound of Interest

Compound Name: *Brensocatib*

Cat. No.: *B605779*

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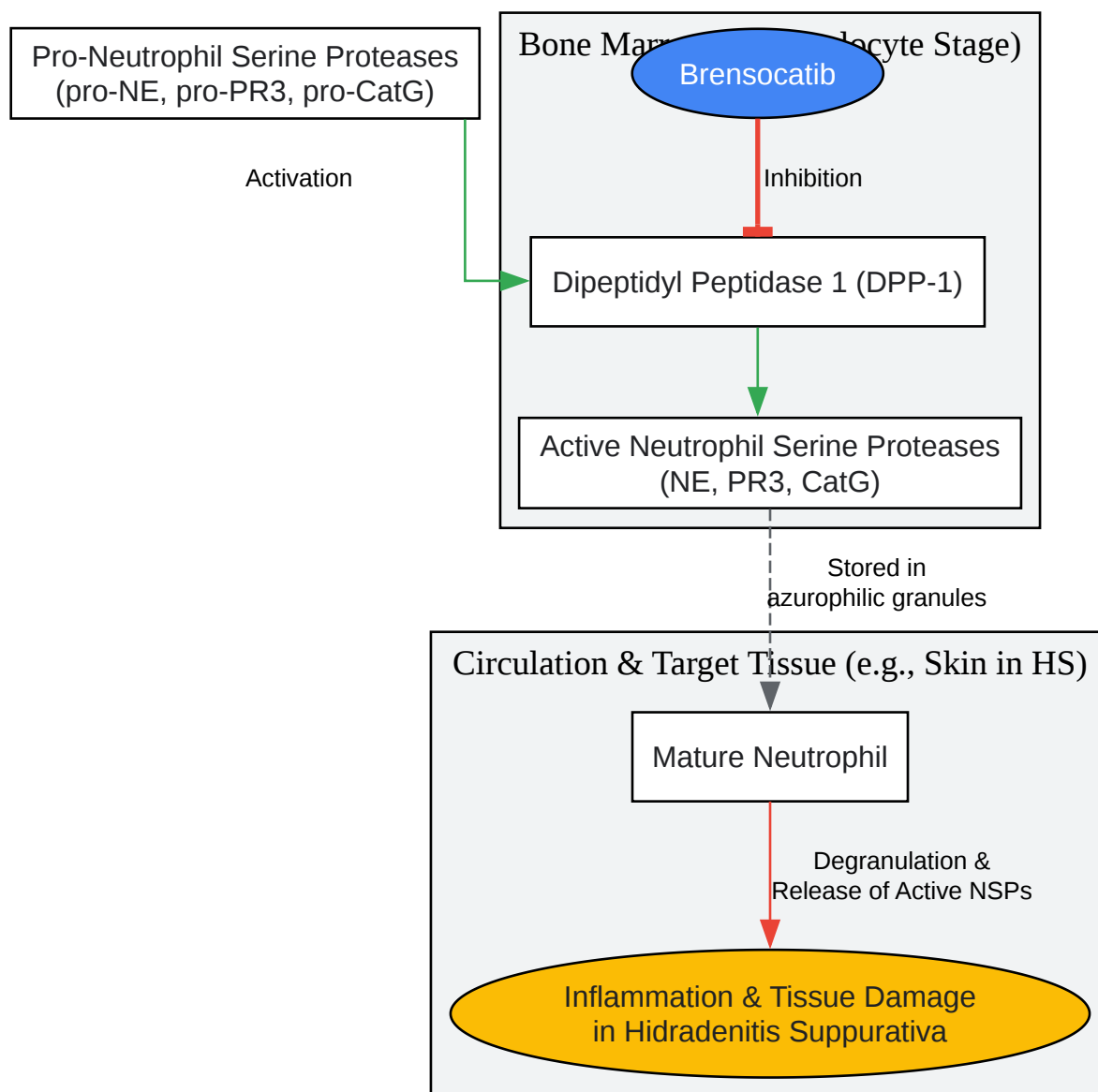
Introduction

Hidradenitis suppurativa (HS) is a chronic, inflammatory skin disease characterized by painful nodules, abscesses, and sinus tracts, predominantly in intertriginous areas.[1] Emerging evidence points to a significant role of neutrophils and their inflammatory mediators in the pathogenesis of HS. **Brensocatib** (formerly INS1007), an oral, reversible inhibitor of dipeptidyl peptidase 1 (DPP-1), is currently under investigation as a potential therapeutic for HS.[2][3][4][5] This document provides detailed application notes and protocols for researchers interested in evaluating the efficacy of **Brensocatib** in preclinical HS research models.

Brensocatib's mechanism of action involves the inhibition of DPP-1, an enzyme crucial for the activation of neutrophil serine proteases (NSPs), including neutrophil elastase, proteinase 3, and cathepsin G, within the bone marrow.[6][7][8] By reducing the activity of these NSPs, **Brensocatib** has the potential to mitigate the neutrophil-driven inflammation that contributes to tissue damage in HS.[6][7] Currently, **Brensocatib** is in Phase 2 clinical trials for moderate to severe HS.[2][4][5][9] While specific preclinical data on **Brensocatib** in HS models is not yet published, research in other neutrophil-mediated diseases, such as rheumatoid arthritis, provides a strong foundation for designing and executing relevant studies.[10][11][12][13]

Signaling Pathway of Brensocatib

The therapeutic rationale for **Brensocatib** in hidradenitis suppurativa is based on its targeted inhibition of the DPP-1 enzyme and subsequent reduction in neutrophil serine protease activity.

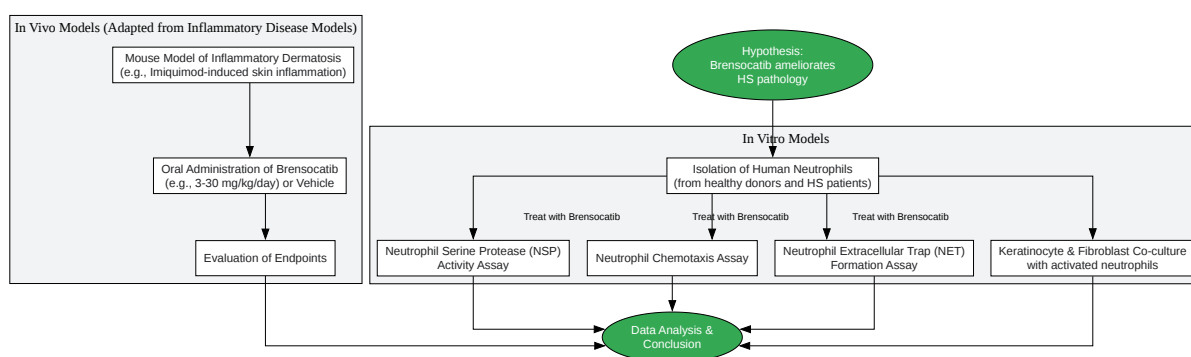


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Caption: Mechanism of action of **Brensocatib** in inhibiting DPP-1.

Preclinical Evaluation of **Brensocatib** in Hidradenitis Suppurativa: A Proposed Workflow

Given the absence of established, standardized animal models that fully recapitulate all aspects of hidradenitis suppurativa, a multi-pronged approach using in vitro and in vivo models is recommended. The following workflow is a proposed strategy for evaluating the preclinical efficacy of **Brensocatib** for HS.



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Caption: Proposed workflow for preclinical evaluation of **Brensocatib** in HS.

Quantitative Data Summary

While clinical trial data for **Brensocatib** in HS is forthcoming, the following table summarizes key quantitative findings from a study of **Brensocatib** in animal models of rheumatoid arthritis. [10][11][13] This data is illustrative of the types of pharmacodynamic and efficacy endpoints that can be measured when studying **Brensocatib** in models of inflammatory disease.

| Parameter | Model | Treatment Group | Result | Percentage Change vs. Vehicle |
|--|--------------------------------------|----------------------------|-------------------------|-------------------------------|
| Neutrophil Elastase Activity | Rat Collagen-Induced Arthritis (CIA) | Brensocatib (3 mg/kg/day) | Significant Reduction | ↓ ~60% |
| Rat CIA | Brensocatib (30 mg/kg/day) | Significant Reduction | ↓ ~75% | |
| Mouse Collagen Antibody-Induced Arthritis (CAIA) | Brensocatib (3 mg/kg/day) | Significant Reduction | ↓ ~50% | |
| Mouse CAIA | Brensocatib (30 mg/kg/day) | Significant Reduction | ↓ ~70% | |
| Clinical Disease Score | Rat CIA | Brensocatib (3 mg/kg/day) | Significant Improvement | ↓ ~40% |
| Rat CIA | Brensocatib (30 mg/kg/day) | Significant Improvement | ↓ ~60% | |
| Mouse CAIA | Brensocatib (3 mg/kg/day) | Significant Improvement | ↓ ~50% | |
| Mouse CAIA | Brensocatib (30 mg/kg/day) | Significant Improvement | ↓ ~65% | |
| Histopathological Score | Mouse CAIA | Brensocatib (30 mg/kg/day) | Significant Reduction | ↓ ~55% |
| Neutrophil Infiltration | Mouse CAIA | Brensocatib (30 mg/kg/day) | Significant Reduction | ↓ ~60% |

Data adapted from a study on **Brensocatib** in rheumatoid arthritis models and is intended to be illustrative for HS research planning.[\[10\]](#)[\[11\]](#)[\[13\]](#)

Experimental Protocols

The following are detailed protocols that can be adapted for the study of **Brensocatib** in the context of hidradenitis suppurativa research.

Protocol 1: In Vitro Neutrophil Elastase (NE) Activity Assay

Objective: To determine the direct effect of **Brensocatib** on the activity of neutrophil elastase released from isolated human neutrophils.

Materials:

- **Brensocatib**
- Human neutrophils isolated from peripheral blood of healthy donors and HS patients
- Ficoll-Paque PLUS
- RPMI 1640 medium
- Phorbol 12-myristate 13-acetate (PMA)
- Neutrophil elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)
- 96-well microplate reader
- Lysis buffer

Procedure:

- **Neutrophil Isolation:** Isolate neutrophils from whole blood using density gradient centrifugation with Ficoll-Paque PLUS.
- **Cell Culture and Treatment:** Resuspend isolated neutrophils in RPMI 1640 medium at a concentration of 1×10^6 cells/mL. Pre-incubate the cells with varying concentrations of **Brensocatib** (e.g., 10 nM, 100 nM, 1 μ M) or vehicle (DMSO) for 1 hour at 37°C.
- **Neutrophil Activation:** Stimulate neutrophils with PMA (e.g., 100 nM) for 30 minutes to induce degranulation and release of neutrophil elastase.

- **Sample Collection:** Centrifuge the cell suspension to pellet the neutrophils. Collect the supernatant containing the released elastase.
- **Enzyme Activity Measurement:** In a 96-well plate, add the collected supernatant and the neutrophil elastase substrate.
- **Data Acquisition:** Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader. The rate of change in absorbance is proportional to the elastase activity.
- **Data Analysis:** Calculate the rate of reaction for each condition. Normalize the data to the vehicle-treated control to determine the percentage inhibition of neutrophil elastase activity by **Brensocatib**.

Protocol 2: Mouse Model of Imiquimod-Induced Skin Inflammation

Objective: To evaluate the in vivo efficacy of **Brensocatib** in a mouse model of inflammatory dermatosis, which shares some pathological features with HS, such as neutrophil infiltration and inflammatory cytokine production.

Materials:

- 6-8 week old C57BL/6 mice
- Imiquimod cream (5%)
- **Brensocatib**
- Vehicle solution (e.g., 0.5% methylcellulose)
- Calipers
- Materials for tissue homogenization, RNA extraction, and histology

Procedure:

- **Acclimatization:** Acclimatize mice to the facility for at least one week before the start of the experiment.

- Induction of Inflammation: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved backs of the mice for 5-7 consecutive days.
- Treatment: Administer **Brensocatib** orally once daily at desired doses (e.g., 3 mg/kg and 30 mg/kg, based on rheumatoid arthritis studies) or vehicle, starting from the first day of imiquimod application.[\[10\]](#)[\[11\]](#)
- Clinical Scoring: Monitor the mice daily for signs of skin inflammation, including erythema, scaling, and skin thickness. Use a scoring system (e.g., 0-4 for each parameter) to quantify the severity of inflammation. Measure skin thickness using calipers.
- Sample Collection: At the end of the study, euthanize the mice and collect skin tissue and bone marrow.
- Pharmacodynamic Analysis:
 - Bone Marrow: Isolate bone marrow cells and prepare lysates to measure the activity of neutrophil serine proteases (neutrophil elastase, proteinase 3, cathepsin G) to confirm target engagement of **Brensocatib**, as demonstrated in other models.[\[10\]](#)[\[11\]](#)
 - Skin Tissue:
 - Histology: Fix a portion of the skin tissue in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness and inflammatory cell infiltrate. Use immunohistochemistry to specifically stain for neutrophils (e.g., Ly-6G).
 - Gene Expression: Homogenize a portion of the skin tissue to extract RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the expression of pro-inflammatory cytokines and chemokines relevant to HS (e.g., IL-1 β , TNF- α , IL-17, CXCL8).
- Data Analysis: Compare the clinical scores, histological parameters, and gene expression levels between the **Brensocatib**-treated groups and the vehicle-treated group using appropriate statistical tests.

Conclusion

Brensocatib represents a promising targeted therapy for hidradenitis suppurativa by addressing the underlying neutrophil-driven inflammation. The protocols and workflows outlined in this document, adapted from successful studies in other inflammatory diseases, provide a robust framework for the preclinical evaluation of **Brensocatib** in HS research models. Such studies are crucial for further elucidating the therapeutic potential of DPP-1 inhibition in this debilitating disease.

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